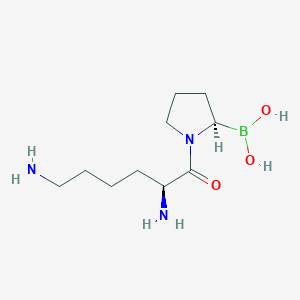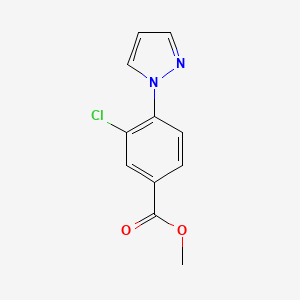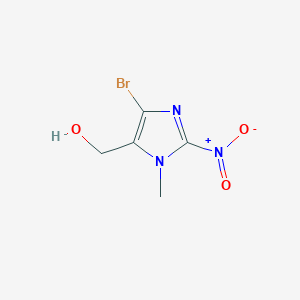![molecular formula C12H8N4O2 B11871532 1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- CAS No. 98157-48-3](/img/structure/B11871532.png)
1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-amino-1-phenylpyrazole with suitable reagents to form the pyrazolopyridine ring system. One common method involves the reaction of 5-amino-1-phenylpyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the desired compound . Another approach involves the use of 1,3-dicarbonyl compounds and phosphorus oxychloride to achieve the cyclization .
Industrial Production Methods
Industrial production of 5-nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorinating agents.
Major Products Formed
Reduction: The reduction of the nitro group yields 5-amino-3-phenyl-1H-pyrazolo[3,4-b]pyridine.
Substitution: Electrophilic aromatic substitution reactions can yield halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have been investigated for their anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but may have different substituents at various positions.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and the presence of additional rings.
Uniqueness
5-Nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both a nitro group and a phenyl group, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
98157-48-3 |
|---|---|
Molecular Formula |
C12H8N4O2 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
5-nitro-3-phenyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-6-10-11(8-4-2-1-3-5-8)14-15-12(10)13-7-9/h1-7H,(H,13,14,15) |
InChI Key |
COLABRGTQZSTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=NC3=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871483.png)



![10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11871510.png)






